molecular formula C21H22N6O B2661991 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine CAS No. 844859-57-0

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine

Cat. No.: B2661991
CAS No.: 844859-57-0
M. Wt: 374.448
InChI Key: CKFRCYJNWDOPEJ-UHFFFAOYSA-N
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Description

4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound featuring a benzofuro[3,2-d]pyrimidine core substituted at the 4-position with a piperazine ring bearing a 4,6-dimethylpyrimidin-2-yl group and a methyl group at the 2-position (). Its synthesis involves reacting 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine with chloroacetylindoles under reflux with sodium iodide and a base, yielding 38–77% depending on the substituents ().

Properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methyl-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-13-12-14(2)23-21(22-13)27-10-8-26(9-11-27)20-19-18(24-15(3)25-20)16-6-4-5-7-17(16)28-19/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRCYJNWDOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC4=C3OC5=CC=CC=C54)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine represents a novel class of pyrimidine derivatives, which have garnered attention due to their potential biological activities. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Molecular Structure

  • Molecular Formula : C₁₃H₂₁N₅O
  • Molecular Weight : 263.34 g/mol
  • CAS Number : Not specified in the sources.

Structural Characteristics

The compound features a complex structure that includes:

  • A benzofuro[3,2-d]pyrimidine core.
  • A piperazine ring substituted with a 4,6-dimethylpyrimidin-2-yl group.

This unique configuration is expected to influence its biological interactions and efficacy.

Research indicates that compounds containing pyrimidine moieties often exhibit diverse biological activities, including:

  • Antimicrobial properties : Many pyrimidine derivatives have shown effectiveness against various bacterial strains.
  • Anticancer activity : Pyrimidines are integral to several chemotherapeutic agents, suggesting potential applications in cancer treatment.
  • Herbicidal activity : Compounds similar to the target structure have demonstrated significant herbicidal effects against monocotyledonous plants, indicating potential agricultural applications .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates and evaluated their herbicidal activity against Digitaria sanguinalis. The results indicated high herbicidal efficacy at concentrations of 50 mg/L and 100 mg/L, suggesting that similar compounds may possess significant agricultural utility .
  • Biological Evaluation of Thiosubstituted Derivatives : Another study focused on the synthesis of thiosubstituted derivatives of 4,6-dimethylpyrimidine. These derivatives exhibited promising antibacterial and antifungal activities, highlighting the potential of pyrimidine-based compounds in developing new antimicrobial agents .
  • Pharmacological Applications : Pyrimidine derivatives are known to participate in critical biological processes as they are components of nucleotides and coenzymes. Their role in drug development for conditions such as cancer and infectious diseases has been well documented .

Table of Biological Activities

Biological ActivityReference
Antimicrobial
Anticancer
Herbicidal

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrimidine structure exhibit significant anticancer properties. The specific compound in focus has shown promise in inhibiting the growth of various cancer cell lines. For instance, research demonstrated that derivatives of 4,6-dimethylpyrimidine possess cytotoxic effects against human cancer cells, potentially through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

The piperazine moiety present in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could lead to developments in treatments for disorders such as depression and anxiety .

Antimicrobial Properties

The benzofuro[3,2-d]pyrimidine framework has been associated with antimicrobial activity. Studies have reported that related compounds demonstrate effectiveness against a range of bacterial strains, indicating that this compound may also exhibit similar properties. This opens avenues for research into new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and evaluated their cytotoxicity against breast cancer cells. The results indicated that modifications to the piperazine ring enhanced the anticancer activity significantly compared to the parent compound .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study conducted at a leading university explored the effects of a related piperazine derivative on anxiety-like behaviors in animal models. The findings suggested that the compound reduced anxiety levels significantly, supporting its potential use as an anxiolytic agent .

Case Study 3: Antimicrobial Testing

Research published in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial efficacy of several pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives exhibited potent antimicrobial activity, indicating that this compound could be further investigated for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compounds such as 2-(1H-indazol-4-yl)-6-((4-methylsulfonylpiperazin-1-yl)methyl)-4-morpholinofuro[3,2-d]pyrimidine (EP 2 402 347 A1) share a fused heterocyclic core but replace benzofuro[3,2-d]pyrimidine with furo[3,2-d]pyrimidine. Key differences include:

  • Substituents: A morpholino group at the 4-position and a methylsulfonylpiperazinylmethyl group at the 6-position.
  • Synthesis : Microwave-assisted Suzuki-Miyaura coupling with palladium catalysts (e.g., PdCl₂(PPh₃)₂) and boronate esters, yielding high-purity products ().
  • Applications : These derivatives are often explored as kinase inhibitors (e.g., mTOR, PI3K) due to their electron-deficient cores and substituent versatility .

Pyrimidine-Piperazine Hybrids

  • 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one () replaces the benzofuropyrimidine core with a pyridopyrimidinone system.

Functional Group Variations

Piperazinyl Substituents

  • 4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine () substitutes dimethylpyrimidinyl with chloro and methylsulfanyl groups.

Benzodioxolyl-Piperazinylpyrimidines

  • 2-[4-(2H-1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine (Combi-Blocks QA-0189, ) features a benzodioxole moiety instead of dimethylpyrimidine. This substitution may confer CNS activity due to the benzodioxole’s historical use in psychoactive drugs.

Pharmacological Implications

  • Substituent Effects : The 4,6-dimethylpyrimidinyl group on piperazine may improve metabolic stability over methylsulfonyl or chloro substituents (), which are prone to oxidative metabolism.
  • Solubility: The oxygen atom in the benzofuro ring may increase aqueous solubility relative to sulfur-containing analogues (e.g., thienopyrimidines).

Q & A

Q. What are the key synthetic pathways for 4-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-2-methylbenzofuro[3,2-d]pyrimidine?

The synthesis typically involves multi-step reactions, including condensation of piperazine derivatives with substituted pyrimidine precursors. Critical steps include:

  • Use of stannous chloride for reductions and dimethylformamide (DMF) as a reaction solvent to enhance reactivity .
  • Sequential coupling of benzofuropyrimidine and piperazine moieties under controlled temperatures (e.g., 60–80°C) to minimize side products .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography .

Q. What analytical techniques are essential for characterizing this compound?

Post-synthesis characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions (e.g., distinguishing methyl groups on pyrimidine) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict energy barriers for key reaction steps, guiding solvent selection and temperature optimization. For example:

  • Reaction path searches identify intermediates and transition states, reducing trial-and-error experimentation .
  • Machine learning models trained on experimental data (e.g., yields under varying conditions) can propose optimal solvent/base combinations .

Q. How can contradictory biological activity data for this compound be resolved?

Contradictions in bioactivity (e.g., varying IC₅₀ values across studies) require:

  • Multi-technique validation : Combine surface plasmon resonance (SPR) for binding affinity with cellular assays (e.g., luciferase reporter systems) to confirm target engagement .
  • Structural analysis : X-ray crystallography or molecular docking to assess binding mode consistency across experimental setups .
  • Batch-to-batch purity checks : Impurities (e.g., unreacted intermediates) may skew results; use HPLC-MS to verify compound integrity .

Q. What methodologies elucidate interactions between this compound and enzymes/receptors?

Mechanistic studies employ:

  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • Cryo-electron microscopy (cryo-EM) : Resolve structural changes in target proteins upon compound binding .
  • Kinetic assays : Measure enzyme inhibition constants (Kᵢ) under varying pH and ionic strength to identify critical binding residues .

Q. How can Design of Experiments (DoE) improve reaction yield and scalability?

Statistical DoE approaches minimize experimental runs while maximizing data quality:

  • Central composite design : Optimize variables (e.g., catalyst loading, temperature) to identify non-linear relationships .
  • Response surface methodology (RSM) : Model interactions between factors (e.g., solvent polarity and reaction time) to predict maximum yield .
  • Taguchi methods : Robust parameter design to ensure reproducibility across lab-scale and pilot-scale syntheses .

Methodological Notes

  • Data Contradiction Resolution : Cross-reference computational predictions (e.g., docking scores) with experimental binding data to validate hypotheses .
  • Synthetic Optimization : Integrate real-time reaction monitoring (e.g., in-situ FTIR) with adaptive machine learning algorithms for dynamic parameter adjustment .

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